![molecular formula C19H23NO B4967199 [1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol, also known as BMS-181,101, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
作用机制
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol acts as a competitive antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release and neurotransmission. This mechanism of action has been extensively studied and has provided valuable insights into the role of the dopamine D3 receptor in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol are primarily related to its interaction with the dopamine D3 receptor. By blocking the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol can modulate dopamine release and neurotransmission, which can have a range of effects on behavior, cognition, and motor function. The compound has been shown to be effective in animal models of addiction, schizophrenia, and Parkinson's disease, highlighting its potential as a therapeutic agent.
实验室实验的优点和局限性
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. The compound is highly potent and selective, allowing for precise modulation of dopamine D3 receptor activity. It is also relatively stable and easy to synthesize, making it a valuable tool for scientific research. However, like all compounds, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has limitations. The compound is not suitable for use in human studies, and its effects may vary depending on the experimental conditions and animal models used.
未来方向
There are several future directions for research on [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. One area of interest is the development of novel therapeutic agents based on the compound's mechanism of action. Researchers are also exploring the potential use of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the dopamine D3 receptor in several neurological and psychiatric disorders, which may provide further insights into the potential applications of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol.
合成方法
The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-biphenylcarboxaldehyde with piperidine to form the intermediate 1-(4-biphenylylmethyl)-3-piperidinone. This intermediate is then reduced using sodium borohydride to yield the final product, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
属性
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-17-5-4-12-20(14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMXOMTTVWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylphenyl)methyl]piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

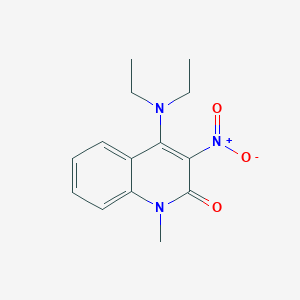
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
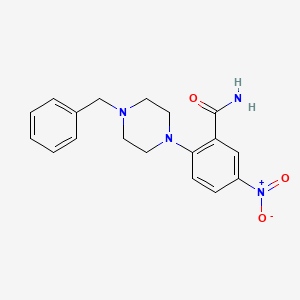
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)
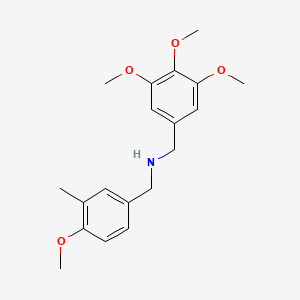
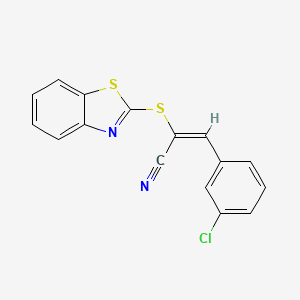
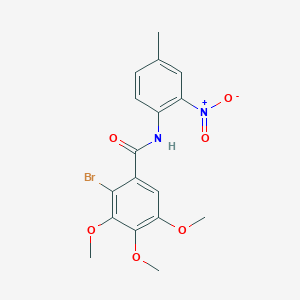
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
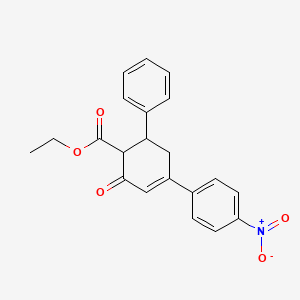
![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)